3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzyl alcohol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.
Attachment of the Benzyl Alcohol Moiety: The final step involves the coupling of the trifluoromethylated pyridine with a benzyl alcohol derivative, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding benzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Corresponding benzylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol depends on its specific application:
Pharmacological Effects: The compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects.
Chemical Reactivity: The presence of the trifluoromethyl group and the pyridine ring can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzyl Alcohol: Another compound with a trifluoromethyl group, but with a different core structure.
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1: A compound with a similar pyridine and trifluoromethyl group but with a piperidine moiety.
Uniqueness
3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol is unique due to its specific combination of a trifluoromethyl group, pyridine ring, and benzyl alcohol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
613240-34-9 |
---|---|
Molecular Formula |
C13H10F3NO |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
[3-[3-(trifluoromethyl)pyridin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-5-2-6-17-12(11)10-4-1-3-9(7-10)8-18/h1-7,18H,8H2 |
InChI Key |
BWTRIPRYSQLBMM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)C(F)(F)F)CO |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=N2)C(F)(F)F)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.